Product packaging for 2-(1-Methylcyclopropyl)pyrrolidine(Cat. No.:)

2-(1-Methylcyclopropyl)pyrrolidine

Cat. No.: B13081116
M. Wt: 125.21 g/mol
InChI Key: LOXHSTAEPOFCAO-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)pyrrolidine (Molecular Formula: C8H15N) is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a pyrrolidine ring, a five-membered saturated nitrogen heterocycle known for its ability to enhance the physicochemical properties of drug candidates, including improved solubility and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . The unique 1-methylcyclopropyl substituent on the pyrrolidine ring introduces steric complexity and potential metabolic stability, making this compound a valuable and versatile synthetic intermediate or building block for the construction of more complex bioactive molecules . Researchers leverage pyrrolidine-based scaffolds extensively in the design of compounds for various therapeutic areas, such as anticancer, antibacterial, and central nervous system (CNS) agents . The three-dimensional, non-planar structure of the pyrrolidine ring allows for extensive exploration of pharmacophore space, which is a critical advantage in the design of selective and potent inhibitors, including protein kinase inhibitors . This product is intended for research and development purposes in laboratory settings only. This compound is NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USES.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B13081116 2-(1-Methylcyclopropyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-(1-methylcyclopropyl)pyrrolidine

InChI

InChI=1S/C8H15N/c1-8(4-5-8)7-3-2-6-9-7/h7,9H,2-6H2,1H3

InChI Key

LOXHSTAEPOFCAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCCN2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Methylcyclopropyl Pyrrolidine

Stereoselective and Enantioselective Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of pharmacologically active compounds. For 2-(1-methylcyclopropyl)pyrrolidine, this involves the establishment of a chiral center at the C-2 position of the pyrrolidine (B122466) ring. Various asymmetric strategies have been developed for the synthesis of 2-substituted pyrrolidines, which can be adapted for this specific target. nih.govnih.gov

Asymmetric Approaches to 2-Substituted Pyrrolidines

The asymmetric synthesis of 2-substituted pyrrolidines can be broadly categorized into several effective methods, including biocatalytic transformations, the use of chiral auxiliaries, and kinetic resolution techniques. nih.govwhiterose.ac.ukresearchgate.net These strategies offer pathways to enantioenriched pyrrolidine frameworks that can either be derivatized to introduce the 1-methylcyclopropyl moiety or can be constructed from precursors already containing this group.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and environmentally benign reaction conditions. nih.govrsc.org Transaminases (TAs), in particular, have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov This approach typically involves the stereoselective amination of a prochiral ketone by a transaminase, which can trigger a subsequent intramolecular cyclization to form the chiral pyrrolidine ring. nih.gov

A plausible biocatalytic route to this compound would start from a ω-chloro ketone precursor, such as 1-chloro-4-(1-methylcyclopropyl)butan-2-one. The transaminase would catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone, forming a chiral amino intermediate. This intermediate would then undergo spontaneous intramolecular cyclization to yield the desired enantiomer of this compound. Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the target compound. nih.gov

Table 1: Examples of Transaminase-Catalyzed Synthesis of 2-Substituted Pyrrolidines This table presents data for analogous transformations, as specific data for this compound is not available.

Substrate (ω-chloroketone) Enzyme Product Yield (%) Enantiomeric Excess (ee, %) Reference
1-chloro-4-phenylbutan-2-one ATA-117-Rd6 (R)-2-phenylpyrrolidine 84 (isolated) >99.5 nih.gov
1-chloro-4-(p-chlorophenyl)butan-2-one ATA-117-Rd6 (R)-2-(p-chlorophenyl)pyrrolidine - >99.5 nih.gov
1-chloro-4-phenylbutan-2-one PjSTA-R6-8 (S)-2-phenylpyrrolidine 75 (HPLC) >99.5 nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.networdpress.com After the desired transformation, the auxiliary is removed, yielding the enantioenriched product. researchgate.net Evans oxazolidinones are a well-known class of chiral auxiliaries that have been extensively used in asymmetric synthesis, including the formation of substituted pyrrolidines. researchgate.netyoutube.comresearchgate.net

In a potential synthesis of this compound, an N-acyl Evans auxiliary could be used to control the stereoselective alkylation of an enolate with a suitable electrophile. Alternatively, a chiral sulfinamide auxiliary, such as tert-butanesulfinamide, can be condensed with a ketone to form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile, such as a Grignard or organolithium reagent, to the imine, followed by removal of the auxiliary, affords a chiral amine. rsc.org For the synthesis of the target compound, 1-(1-methylcyclopropyl)methanone could be condensed with a chiral sulfinamide, followed by a reduction or addition step to build the pyrrolidine ring.

Ligand-controlled strategies often involve the use of a chiral ligand complexed to a metal catalyst to induce enantioselectivity. nih.gov For instance, the enantioselective deprotonation of N-Boc-pyrrolidine using sec-butyllithium (B1581126) in the presence of a chiral ligand like sparteine, followed by quenching with an electrophile, can produce chiral 2-substituted pyrrolidines. nih.gov

Table 2: Chiral Auxiliary-Controlled Synthesis of Pyrrolidine Derivatives This table presents data for analogous transformations, as specific data for this compound is not available.

Chiral Auxiliary/Ligand Reaction Type Product Type Diastereomeric Ratio (dr) / Enantiomeric Excess (ee, %) Reference
Evans Oxazolidinone Aldol (B89426) Reaction syn-Aldol Adduct High dr youtube.com
tert-Butanesulfinamide Tsuji-Trost Allylation α-Allylated N-sulfinyl imine High dr rsc.org
(-)-Sparteine Asymmetric Deprotonation 2-Aryl-N-Boc-pyrrolidine High ee nih.gov

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. whiterose.ac.ukrsc.org This technique can be applied to racemic 2-substituted pyrrolidines to obtain one enantiomer in high purity. whiterose.ac.uk For example, acylative kinetic resolution using a chiral acylating agent can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the acylated product. rsc.org

Another approach is parallel kinetic resolution (PKR), where both enantiomers of a racemic starting material are converted into two different diastereomeric products. whiterose.ac.uk This has been demonstrated for racemic 2-substituted pyrrolidines via iridium-catalyzed C(sp³)–H borylation, yielding both cis- and trans-2,5-disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk While this specific example leads to further substitution, the principle could be adapted for the resolution of this compound.

Table 3: Kinetic Resolution of 2-Substituted Pyrrolidines This table presents data for analogous transformations, as specific data for this compound is not available.

Substrate Method Chiral Reagent/Catalyst Selectivity Factor (s) Reference
Racemic 2-methylpiperidine Acylative kinetic resolution (R)-2-phenoxypropanoic acid N-hydroxysuccinimide ester 73 rsc.org
Racemic 2-substituted pyrrolidines Parallel kinetic resolution Iridium complex with chiral ligand - whiterose.ac.uk
Racemic 'Clip-Cycle' substrates Asymmetric aza-Michael cyclization (R)-TRIP (chiral phosphoric acid) up to 122 whiterose.ac.uk

Introduction of the 1-Methylcyclopropyl Moiety

The 1-methylcyclopropyl group can be introduced either before or after the formation of the pyrrolidine ring. A key strategy involves the cyclopropanation of a suitable precursor.

Cyclopropanation reactions involve the addition of a carbene or carbenoid to an alkene to form a cyclopropane (B1198618) ring. wikipedia.orgnih.gov To synthesize this compound, a potential precursor would be a pyrrolidine or pyrroline (B1223166) derivative bearing an isopropylidene group at the C-2 position, such as 2-isopropylidene-N-Boc-pyrrolidine. The treatment of this precursor with a dihalocarbene (e.g., generated from a haloform and base) or via a Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) could potentially yield the desired 1,1-dihalo-2-(1-methylcyclopropyl)pyrrolidine, which would then require reduction to remove the halogens. wikipedia.orgnih.gov

More advanced and stereoselective methods for cyclopropanation often employ metal-catalyzed reactions with diazo compounds. wikipedia.orgresearchgate.net For example, rhodium or copper catalysts with chiral ligands can effect the asymmetric cyclopropanation of alkenes. researchgate.net Recently, biocatalytic cyclopropanation using engineered enzymes has also been developed, offering a green and highly selective alternative. nih.govacs.org An engineered carbene transferase could potentially catalyze the cyclopropanation of an appropriate alkene precursor to form the 1-methylcyclopropyl group with high stereocontrol. acs.org

Another approach involves the ring-opening of donor-acceptor cyclopropanes with primary amines to form pyrrolidinones, which can be further modified. mdpi.comnih.gov This strategy could be adapted by using a suitably substituted cyclopropane and amine to construct the desired this compound skeleton.

Strategies for Chiral Cyclopropyl (B3062369) Construction

The creation of the chiral center at the junction of the pyrrolidine and cyclopropane rings is a critical aspect of synthesizing enantiomerically pure this compound. Several strategies can be employed for the asymmetric construction of the chiral cyclopropyl group, either before or during its attachment to the pyrrolidine precursor.

One prominent method involves the use of chiral auxiliaries . A new approach combines a chiral auxiliary with substrate-directable reactions in a three-step sequence of aldol condensation, cyclopropanation, and retro-aldol reaction to produce enantiopure cyclopropane carboxaldehydes tandfonline.com. This strategy could be adapted to generate a chiral 1-methylcyclopropane precursor.

Chemoenzymatic methods offer a powerful alternative for stereoselective cyclopropane synthesis. Engineered variants of myoglobin (B1173299) have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors mdpi.com. This biocatalytic approach has a broad substrate scope and could potentially be used to construct the chiral 1-methylcyclopropyl ketone, a key intermediate for subsequent pyrrolidine ring formation mdpi.com.

Another approach is the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. This method utilizes the inherent chirality of a cyclopropene (B1174273) intermediate to control the configuration of two new adjacent stereocenters, yielding enantiomerically enriched cyclopropyl derivatives rsc.org.

Finally, asymmetric 'clip-cycle' synthesis represents an innovative strategy where a Cbz-protected bis-homoallylic amine is 'clipped' to a thioacrylate via metathesis. An enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, then forms the pyrrolidine ring with high enantioselectivity whiterose.ac.uk. While this focuses on pyrrolidine chirality, the principle of asymmetric catalysis is central to modern chiral synthesis.

StrategyKey FeaturesPotential Application for this compound
Chiral Auxiliaries Employs a recoverable chiral molecule to direct stereochemistry.Synthesis of a chiral 1-methylcyclopropane precursor. tandfonline.com
Chemoenzymatic Synthesis Utilizes engineered enzymes for high stereoselectivity.Enantioselective construction of a 1-methylcyclopropyl ketone intermediate. mdpi.com
Diastereoselective Substitution Controls stereochemistry on the cyclopropane ring via a chiral intermediate.Creation of an enantiomerically enriched 1-methylcyclopropyl building block. rsc.org

Convergent and Divergent Synthetic Routes

The assembly of the this compound scaffold can be approached through both convergent and divergent synthetic strategies, offering flexibility in accessing the target molecule and its analogs.

A convergent synthesis involves the separate synthesis of the pyrrolidine ring and the 1-methylcyclopropyl moiety, which are then coupled. A plausible convergent route involves the reaction of a 1-methylcyclopropyl carbonyl compound with an appropriate amine precursor. Research has shown that refluxing alkyl and aryl cyclopropyl carbonyl compounds with N-methylformamide in the presence of magnesium chloride can yield variously substituted pyrrolidines rsc.org. More specifically, a Lewis acid-catalyzed opening of a donor-acceptor cyclopropane with a primary amine can lead to a γ-amino ester, which then undergoes in situ lactamization and dealkoxycarbonylation to form 1,5-substituted pyrrolidin-2-ones mdpi.com. This method could be adapted by using a 1-methylcyclopropyl precursor and a suitable amine to form the desired pyrrolidine ring.

Another convergent approach involves the regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes with trifluoroacetic acid to yield 2,2-substituted pyrrolidines organic-chemistry.org. This method could potentially be applied to a precursor containing the 1-methylcyclopropyl group.

A divergent synthesis , on the other hand, would start with a common intermediate that can be elaborated into a variety of different compounds. In this context, this compound itself could serve as a key intermediate. For instance, a chiral N-allylpyrrolidine derivative, once formed, can be a precursor for diverse azabicyclic ring systems through reactions like ring-closing metathesis (RCM) or cycloadditions nih.gov. The pyrrolidine ring of the target molecule could be further functionalized, or the N-H bond could be substituted to create a library of related compounds.

Synthetic StrategyDescriptionApplication to this compound
Convergent Independent synthesis of key fragments followed by their coupling.Reaction of a 1-methylcyclopropyl ketone with an amine precursor to form the pyrrolidine ring. rsc.orgmdpi.com
Divergent Synthesis of a common intermediate that is then elaborated into multiple products.Using this compound as a scaffold for further functionalization to create analogs. nih.gov

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic routes to this compound. This involves the careful selection of solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

A key aspect of green chemistry is the use of environmentally benign solvents . For the synthesis of substituted pyrrolidines, researchers have explored using water or water-ethanol mixtures as the reaction medium, often in conjunction with green catalysts like β-cyclodextrin researchgate.net. Such approaches can replace hazardous organic solvents. For instance, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using an inexpensive and environmentally friendly potassium carbonate catalyst whiterose.ac.ukmdpi.com.

The use of catalysis over stoichiometric reagents is another core principle. This includes biocatalysis, as mentioned in the chiral cyclopropyl construction, and organocatalysis. Proline-based organocatalysts have been used in asymmetric reactions under solvent-free conditions, adhering to green chemistry principles mdpi.com.

Atom economy and step economy are also crucial. Multicomponent reactions (MCRs) are a powerful tool for achieving these goals, as they combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and the amount of waste generated tandfonline.comrsc.org. An eco-efficient, one-pot, three-component synthesis of substituted pyrrolidine-2-one derivatives has been demonstrated using a biodegradable catalyst in a water-ethanol medium researchgate.net.

Green Chemistry PrincipleApplication in Pyrrolidine Synthesis
Green Solvents Use of water or water-ethanol mixtures to replace hazardous organic solvents. whiterose.ac.ukresearchgate.netmdpi.com
Catalysis Employment of biocatalysts, organocatalysts, or inexpensive, non-toxic metal catalysts. mdpi.comresearchgate.net
Atom and Step Economy Utilization of multicomponent reactions to reduce steps and waste. tandfonline.comrsc.org

Scale-Up Considerations and Process Chemistry

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry and scale-up factors to ensure safety, efficiency, and cost-effectiveness.

A critical aspect of scale-up is the development of a robust and reproducible process . This involves optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading. For the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, a one-pot process was successfully scaled up to the gram scale with good yield mdpi.com.

Process safety is paramount. The potential hazards of reagents, intermediates, and reaction conditions must be thoroughly assessed. For instance, reactions involving highly reactive intermediates or pyrophoric reagents require specialized equipment and handling procedures whiterose.ac.uk.

Scale-Up ConsiderationKey Aspects
Process Robustness Optimization of reaction conditions for reproducibility and high yield. mdpi.com
Safety Hazard assessment of all materials and reaction steps.
Purification Development of efficient and scalable purification methods. acs.org
Route Design Integration of efficient steps to minimize isolations and maximize overall yield. nih.gov

Chemical Reactivity and Derivatization Strategies

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a versatile handle for chemical modification due to its nucleophilicity and basicity. nih.gov This allows for the introduction of a wide array of substituents, significantly altering the molecule's characteristics.

N-alkylation is a fundamental transformation for secondary amines like 2-(1-methylcyclopropyl)pyrrolidine. This reaction involves the attachment of an alkyl group to the nitrogen atom, typically by reaction with an alkyl halide. Common conditions for N-alkylation of pyrrolidines include the use of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), in a suitable solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net For less reactive alkylating agents, stronger bases like sodium hydride (NaH) may be employed. researchgate.net The reaction can sometimes be facilitated by a catalyst such as tetrabutylammonium (B224687) iodide (TBAI). researchgate.net

N-acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide. This is typically achieved by reacting the parent amine with an acyl chloride or an acid anhydride. These reactions are often rapid and can be carried out under mild conditions. N-acylation is significant as it can alter the electronic properties of the nitrogen, reducing its basicity and nucleophilicity. A study on N-acylated glycyl-(2-cyano)pyrrolidines demonstrated the synthesis of various amide derivatives to explore structure-activity relationships. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

Starting Material Reagent Conditions Product
This compound Methyl Iodide K₂CO₃, Acetonitrile 1-Methyl-2-(1-methylcyclopropyl)pyrrolidine
This compound Benzyl Bromide NaH, DMF 1-Benzyl-2-(1-methylcyclopropyl)pyrrolidine
This compound Acetyl Chloride Triethylamine, CH₂Cl₂ 1-Acetyl-2-(1-methylcyclopropyl)pyrrolidine

This table is illustrative and based on general reactivity principles of pyrrolidines.

The pyrrolidine nitrogen can also participate in cyclization reactions to form more complex N-heterocyclic systems. For instance, reaction with bifunctional electrophiles can lead to the formation of fused or bridged bicyclic structures. The synthesis of pyrrolizines, for example, can be achieved from N-substituted pyrrolidin-2-ones under acidic conditions. arkat-usa.org While this involves a modified pyrrolidine, it highlights the potential for the nitrogen atom to act as a key player in constructing polycyclic frameworks. Another example involves the reaction of pyrrolidine derivatives with aldehydes, which can lead to the formation of tricyclic products through intramolecular cyclization of an iminium ion intermediate. researchgate.net

Modifications and Reactions at the 2-Position of the Pyrrolidine Ring

The substituent at the 2-position, the 1-methylcyclopropyl group, offers another avenue for chemical modification, leveraging the unique reactivity of the strained three-membered ring.

The cyclopropyl (B3062369) group is known for its ability to participate in ring-opening reactions under various conditions, behaving in some respects like a double bond. These reactions can be initiated by electrophiles, radical species, or transition metals. The high C-H bond dissociation energy of cyclopropyl groups can make them less susceptible to certain oxidative metabolic pathways, but they can also undergo biotransformations leading to ring-opened products. hyphadiscovery.com

In synthetic chemistry, the cyclopropyl ring can be opened to generate linear alkyl chains with specific functional groups. For instance, donor-acceptor cyclopropanes undergo ring-opening with nucleophiles like anilines or azides, catalyzed by Lewis acids, to form γ-amino esters which can then cyclize to form pyrrolidones. mdpi.com This type of reactivity suggests that the 1-methylcyclopropyl group in the target molecule could potentially be opened to yield a longer, functionalized side chain at the 2-position of the pyrrolidine ring.

Reactions involving the chiral center at the 2-position of the pyrrolidine ring must consider the stereochemical outcome. The stereochemistry of pyrrolidine derivatives can be influenced by substituents, affecting the ring's conformation. beilstein-journals.org In reactions involving the exchange of the 1-methylcyclopropyl group, maintaining or inverting the stereochemistry is a critical consideration.

Research on the nucleophilic ring opening of donor-acceptor cyclopropanes has shown that the reaction can proceed via an Sₙ2-like mechanism, resulting in a complete inversion of configuration at the chiral center. mdpi.com This principle could be applied to stereoselectively replace the 1-methylcyclopropyl group with another substituent, allowing for the synthesis of specific stereoisomers of new 2-substituted pyrrolidine derivatives.

Metal-Catalyzed Cross-Coupling Reactions on Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H activation on the pyrrolidine or cyclopropyl ring of the title compound can be challenging, derivatization to introduce reactive handles such as halides or triflates opens up a vast array of possibilities for subsequent cross-coupling reactions. The N-H bond of the pyrrolidine ring can be readily functionalized with various protecting groups (e.g., Boc, Cbz) or other substituents, which can influence the reactivity and selectivity of subsequent transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. To utilize this reaction, a derivative of this compound bearing a halogen atom, typically at a specific position on the pyrrolidine ring or an N-aryl substituent, is required. For instance, N-aryl-2-(1-methylcyclopropyl)pyrrolidine derivatives containing a bromo or iodo group on the aryl ring can readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl or vinyl boronic acids or esters. This allows for the synthesis of biaryl and styrenyl derivatives, which are important motifs in medicinal chemistry. Research on related systems, such as the Suzuki-Miyaura coupling of 2-bromopyridine (B144113) derivatives, demonstrates the feasibility of such transformations on heterocyclic rings. researchgate.net Similarly, studies on bromotryptophan derivatives show successful couplings at ambient temperatures, highlighting the potential for mild reaction conditions. nih.gov

Heck Coupling:

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.org A vinyl derivative of this compound, for example, N-vinyl-2-(1-methylcyclopropyl)pyrrolidine, could serve as a substrate for Heck coupling with aryl or vinyl halides. Conversely, a halogenated derivative of this compound could be coupled with various alkenes. The synthesis of pyrrolidine C-nucleosides via a Heck reaction of a disubstituted N-protected 2-pyrroline with 5-iodouracil (B140508) illustrates the applicability of this reaction to pyrrolidine scaffolds. nih.gov Recent advancements have even enabled aryl-to-alkyl radical relay Heck reactions at the α-C(sp³)–H site of amides, suggesting potential future pathways for direct functionalization. nih.gov

Other Cross-Coupling Reactions:

Other notable cross-coupling reactions that could be applied to appropriately functionalized derivatives of this compound include the Stille coupling (using organotin reagents), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation). The choice of reaction depends on the desired final product and the compatibility of the functional groups present in the molecule. The development of robust catalysts and mild reaction conditions continues to expand the scope of these powerful synthetic tools.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions on Derivatives of this compound

Reaction Catalyst Substrate 1 (Derivative of title compound) Substrate 2 Potential Product
Suzuki-MiyauraPd(0) complex (e.g., Pd(PPh₃)₄)N-(4-bromophenyl)-2-(1-methylcyclopropyl)pyrrolidineArylboronic acidN-(4-arylphenyl)-2-(1-methylcyclopropyl)pyrrolidine
HeckPd(0) complex (e.g., Pd(OAc)₂)N-vinyl-2-(1-methylcyclopropyl)pyrrolidineAryl halideN-styryl-2-(1-methylcyclopropyl)pyrrolidine
SonogashiraPd(0)/Cu(I) complexN-(4-iodophenyl)-2-(1-methylcyclopropyl)pyrrolidineTerminal alkyneN-(4-alkynylphenyl)-2-(1-methylcyclopropyl)pyrrolidine
Buchwald-HartwigPd(0) or Pd(II) complexN-(4-bromophenyl)-2-(1-methylcyclopropyl)pyrrolidineAmineN-(4-aminophenyl)-2-(1-methylcyclopropyl)pyrrolidine

Creation of Advanced Intermediates for Complex Molecular Architectures

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules, particularly those with pharmaceutical or biological relevance. Its inherent chirality (if resolved into enantiomers) and the presence of both a secondary amine and a unique lipophilic group make it an attractive building block. Strategies for creating advanced intermediates often involve the diastereoselective functionalization of the pyrrolidine ring or modifications that leverage the reactivity of the cyclopropyl group.

Diastereoselective Functionalization:

The pyrrolidine ring can be further substituted to introduce additional stereocenters. Diastereoselective synthesis of substituted pyrrolidines can be achieved through various methods, including multicomponent reactions and cycloadditions. nih.govscholaris.canih.gov For instance, the reaction of an N-protected this compound with an electrophile could proceed with facial selectivity influenced by the bulky cyclopropyl group, leading to the preferential formation of one diastereomer. The resulting polysubstituted pyrrolidines are valuable intermediates for constructing intricate molecular frameworks found in natural products and drug candidates.

Ring-Opening and Rearrangement Reactions:

The strained cyclopropyl ring can undergo ring-opening reactions under specific conditions, providing access to a different class of chemical structures. For example, treatment with acid or a transition metal catalyst can lead to the formation of homoallylic or other unsaturated structures. Nickel-catalyzed reductive coupling reactions have been shown to open cyclopropyl ketones, which could be a potential transformation for derivatives of the title compound. nsf.gov These ring-opened products can then be further elaborated into more complex architectures.

Synthesis of Pharmaceutical Intermediates:

The pyrrolidine ring is a key component of numerous approved drugs and clinical candidates. The unique substitution pattern of this compound could be exploited in the synthesis of novel pharmaceutical agents. For example, the pyrrolidine nitrogen can be functionalized with a variety of groups to modulate the pharmacological properties of the final compound. The synthesis of 4-alkyl-pyrrole-2-carbaldehydes as valuable intermediates for pharmaceuticals highlights the importance of substituted pyrrole (B145914) and pyrrolidine structures in drug discovery. google.com By strategically modifying the this compound core, it is possible to generate a library of compounds for biological screening, potentially leading to the discovery of new therapeutic agents.

Table 2: Examples of Advanced Intermediates from this compound Derivatives

Intermediate Type Synthetic Strategy Potential Application
Polysubstituted PyrrolidinesDiastereoselective alkylation or acylationBuilding blocks for alkaloids and other natural products
Homoallylic AminesAcid-catalyzed ring-opening of the cyclopropyl groupIntermediates for acyclic and macrocyclic compounds
N-Functionalized PyrrolidinesAcylation, sulfonylation, or alkylation of the pyrrolidine nitrogenSynthesis of targeted enzyme inhibitors or receptor ligands
Spirocyclic CompoundsIntramolecular cyclization reactionsScaffolds for novel CNS-active agents

Preclinical Mechanistic Investigations and Target Engagement of 2 1 Methylcyclopropyl Pyrrolidine Analogs

Enzyme Inhibition and Modulation Studies

Cholinesterase and Beta-Secretase 1 (BACE-1) Inhibition

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. The inhibition of both acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1) is a therapeutic strategy being explored for AD. nih.gov While some natural phytoconstituents have been studied for their dual inhibitory potential against these enzymes, specific analogs of 2-(1-methylcyclopropyl)pyrrolidine have not been prominently featured in the literature as dual inhibitors of both AChE and BACE-1. nih.gov Research has focused on identifying single molecules that can simultaneously block the formation of amyloid-beta peptides by inhibiting BACE-1 and prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by inhibiting AChE. nih.gov

One study successfully identified dual inhibitors of AChE and BACE-1 with IC50 values in the micromolar range for both enzymes. nih.gov Another study investigated natural compounds like eugenol (B1671780) for their multi-target-directed ligand potential, demonstrating inhibitory activity against BACE-1 and other enzymes. nih.gov However, these studies did not specifically involve this compound analogs.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. A series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. nih.gov The incorporation of a basic amino function at the C3 position and substitution at the C6 position resulted in novel coumarin (B35378) compounds with selectivity for the MAO-A subtype. nih.gov

Specifically, substitution at the C6 position with small hydrophilic groups like hydroxy or amino groups yielded the most potent and selective MAO-A inhibitors. nih.gov For instance, the compound 6-amino-3-(pyrrolidin-1-ylmethyl)chromen-2-one demonstrated significant MAO-A inhibition. nih.gov Another study on new pyrrole (B145914) derivatives identified selective inhibitors for both MAO-A and MAO-B, with structural insights into their selectivity provided by docking and molecular dynamics simulations. nih.gov

CompoundTargetIC50 (µM)Selectivity
6-hydroxy-3-(pyrrolidin-1-ylmethyl)chromen-2-oneMAO-A1.46Selective for MAO-A
6-amino-3-(pyrrolidin-1-ylmethyl)chromen-2-oneMAO-A3.77Selective for MAO-A

This table presents the inhibitory concentrations (IC50) of selected coumarin analogs against MAO-A.

Lysine Demethylase (KDM1A) Inhibition

Lysine-specific demethylase 1 (KDM1A), also known as LSD1, is a transcriptional coregulator involved in hematopoiesis and has been identified as a dependency factor in leukemia stem cell populations. nih.gov The inhibition of KDM1A is being explored as a therapeutic strategy for various cancers, including acute myeloid leukemia and myelofibrosis. nih.govnih.gov

Several small molecule inhibitors of KDM1A have been developed. For example, bomedemstat (B606314) is an orally active and irreversible inhibitor of KDM1A that has shown anti-cancer activities. medchemexpress.com Other inhibitors like GSK2879552 and iadademstat (B609776) are also selective and irreversible inhibitors of KDM1A. medchemexpress.commedchemexpress.com These inhibitors typically function by increasing H3K4 and H3K9 methylation, which alters gene expression and can lead to the suppression of cancer cell growth. medchemexpress.com

InhibitorTypeTargetIC50
BomedemstatIrreversibleKDM1A-
GSK2879552Irreversible, SelectiveKDM1A-
IadademstatIrreversible, SelectiveKDM1A-
DDP-38003Orally availableKDM1A84 nM
T-3775440IrreversibleKDM1A2.1 nM
CC-90011Reversible, SelectiveKDM1A0.25 nM

This table summarizes various inhibitors of Lysine Demethylase (KDM1A) and their reported inhibitory concentrations (IC50) or characteristics.

Prolyl-tRNA Synthetase Inhibition

Prolyl-tRNA synthetase (PRS) is an enzyme that catalyzes the synthesis of prolyl-tRNAPro, an essential step in protein biosynthesis. nih.gov Inhibition of PRS has been identified as a potential therapeutic approach for inflammatory diseases and parasitic infections. nih.govnih.gov

A novel series of pyrazinamide (B1679903) PRS inhibitors were discovered from a compound library. nih.gov These inhibitors demonstrated a distinctive mode of inhibition with proline uncompetition and ATP competition. nih.gov In another study, a series of ATP-mimetics based on a 1-(pyridin-4-yl) pyrrolidin-2-one (PPL) scaffold were shown to bind to Toxoplasma gondii PRS and exhibit potent inhibition at both the cellular and enzymatic levels. nih.gov

Compound SeriesTargetMechanism
Pyrazinamide derivativesHuman PRSProline uncompetition, ATP competition
1-(pyridin-4-yl) pyrrolidin-2-one (PPL) derivativesToxoplasma gondii PRSATP-mimetic

This table outlines the characteristics of different series of Prolyl-tRNA Synthetase (PRS) inhibitors.

Tyrosine Kinase Inhibition (e.g., c-Src, Abl)

The tyrosine kinases c-Src and Abl are involved in various cellular signaling pathways, and their aberrant activity is implicated in cancer. nih.govnih.gov A series of inhibitors, referred to as DSA compounds, based on the core scaffold of imatinib, were developed and shown to bind with high potency to both c-Src and Abl. nih.govresearchgate.net These compounds were effective against imatinib-resistant mutants of Abl, including the T315I "gatekeeper" mutation. nih.gov

The DSA compounds recognize an inactive "DFG-flipped" conformation of the kinase domain, which contributes to their high affinity for c-Src. nih.govnih.gov This is a significant finding as the inability of c-Src to readily adopt this conformation was thought to be the reason for imatinib's selectivity for Abl over c-Src. nih.govnih.gov

Compound SeriesTarget(s)Key Feature
DSA compoundsc-Src, AblEquipotent inhibition; effective against imatinib-resistant mutants

This table highlights the key features of the DSA series of tyrosine kinase inhibitors.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are mediators of inflammation. rootspress.org The dual inhibition of COX and LOX pathways is a therapeutic strategy for inflammatory conditions. rootspress.org

While natural products like curcumin (B1669340) and resveratrol (B1683913) have been shown to dually inhibit COX and LOX enzymes, specific research on this compound analogs in this context is limited. rootspress.org However, studies on other heterocyclic compounds, such as 1,5-diaryl pyrazoline and 1,5-diaryl pyrazole (B372694) derivatives, have identified potent dual inhibitors of COX-2 and 15-LOX. nih.gov For instance, the pyrazoline derivative 3f was found to be a highly effective inhibitor of both enzymes, with greater potency than the reference drugs celecoxib (B62257) and meclofenamate. nih.gov

CompoundTargetIC50 (µM)
Pyrazoline 3fCOX-21.14
Pyrazoline 3f15-LOX4.7

This table shows the inhibitory concentrations (IC50) of a selected pyrazoline analog against COX-2 and 15-LOX.

Receptor Binding and Ligand Affinity Profiling (e.g., Sigma Receptors)

The sigma (σ) receptors, comprising at least two subtypes, σ₁ and σ₂, have become significant targets for drug design in various therapeutic areas, including psychiatric disorders, cancer, and neurodegenerative diseases. sigmaaldrich.com These receptors are unique proteins, with the σ₁ receptor functioning as a ligand-operated molecular chaperone. mdpi.comresearchgate.net Analogs of this compound have been investigated for their affinity and selectivity toward these receptors.

Studies on N-substituted cis-2-(1-pyrrolidinyl)cyclohexylamines, which are structural analogs, have identified numerous highly potent and selective sigma receptor ligands. nih.gov Analysis of binding in guinea pig brain revealed that these compounds exhibit high affinity for sigma receptors, while showing negligible affinity for kappa-opioid, dopamine (B1211576) D2, or phencyclidine (PCP) receptors. nih.gov For instance, the compound 1S,2R-(-)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine demonstrated a high affinity with an inhibitory constant (Kᵢ) of 1.3 ± 0.3 nM for the sigma receptor. nih.gov

The σ₁ subtype is noted for its high affinity for the (+)-stereoisomer of benzomorphans, while the σ₂ receptor shows a slight preference for the (–)-stereoisomers. sigmaaldrich.com Ligands can act as agonists or antagonists, which can be differentiated by their effects on receptor oligomerization and interaction with other proteins like the binding immunoglobulin protein (BiP). mdpi.comresearchgate.netnih.gov For example, the antagonist haloperidol (B65202) enhances σ₁ receptor homomer signals, suggesting it stabilizes receptor multimerization, whereas the agonist (+)-pentazocine decreases these signals. researchgate.netnih.gov The affinity of various ligands for sigma receptors highlights the potential for developing highly selective probes based on the pyrrolidine (B122466) scaffold. mdpi.comnih.gov

Table 1: Sigma Receptor Binding Affinities of Representative Pyrrolidine Analogs

CompoundReceptor TargetBinding Affinity (Kᵢ, nM)Reference
1S,2R-(-)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamineSigma1.3 ± 0.3 nih.gov
1R,2S-(+)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamineSigma6 ± 3 nih.gov
1S,2R-cis-(-)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(2-naphthyl)acetamideSigma8.66 ± 0.35 nih.gov
Compound 7i (a spiro[indole-pyrrolidine] derivative)Sigma-1 (S1R)3.2 mdpi.com
Compound 7i (a spiro[indole-pyrrolidine] derivative)Sigma-2 (S2R)1400 mdpi.com

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. mdpi.com For pyrrolidine derivatives, SAR studies have provided significant insights into the structural features required for potent biological activity. nih.govnih.gov Investigations into N-substituted cis-2-(1-pyrrolidinyl)cyclohexylamines as sigma receptor ligands revealed that the nature of the substituent on the nitrogen atom is critical for affinity and selectivity. nih.gov Similarly, for pyrrolidine pentamine derivatives acting as inhibitors of aminoglycoside acetyltransferase, modifications at five distinct locations (R1-R5) on the scaffold significantly impacted inhibitory properties, with truncations leading to a loss of activity. nih.gov

In a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, modifications of functional groups on the furan (B31954) ring provided substantial SAR information. nih.gov For carbapenem (B1253116) derivatives featuring a pyrrolidin-4-ylthio side chain, substitutions at the 2'-position of the pyrrolidine ring were explored to understand their effect on antibacterial activity and stability. researchgate.net These studies collectively demonstrate that the biological profile of pyrrolidine-containing molecules can be finely tuned by systematic structural modifications to the core and its substituents. nih.govnih.govresearchgate.net

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological function. For pyrrolidine analogs, both positional and stereochemical variations have profound effects on activity. The influence of stereochemistry is starkly illustrated in the binding of N-substituted cis-2-(1-pyrrolidinyl)cyclohexylamine enantiomers to sigma receptors, where enantioselectivity ranged from 5-fold to as high as 160-fold for one pair of isomers. nih.gov This indicates a highly specific stereochemical requirement for optimal interaction with the receptor binding site. nih.gov

The introduction of fluorine atoms into the pyrrolidine ring has been shown to induce significant conformational changes that affect biological roles. beilstein-journals.org Quantum-chemical analyses of difluorinated pyrrolidines reveal that regio- and stereochemistry dictate conformer stabilities through stereoelectronic effects like the anomeric and gauche effects. beilstein-journals.org For instance, a generalized anomeric effect, stemming from nN→σ*CF electron delocalization, strongly influences the conformational bias in α-fluoro isomers. beilstein-journals.org These findings underscore that precise control over the position and stereochemistry of substituents on the pyrrolidine ring is essential for designing molecules with desired biological activities. nih.govbeilstein-journals.org

Pharmacophore modeling identifies the essential spatial arrangement of features a molecule must possess to interact with a specific biological target. For a series of potent human A₃ adenosine (B11128) receptor antagonists based on a pyrazolo-triazolo-pyrimidine scaffold, a ligand-based pharmacophore was developed. nih.gov This model, derived from quantitative structure-activity relationship (QSAR) studies, highlighted the key structural features at different positions of the tricyclic nucleus required for optimal receptor interaction. nih.gov The analysis revealed that the steric effect was a predominant factor for the optimal binding of these antagonists. nih.gov

Molecular modeling and simulations of sigma-1 receptor complexes with various ligands have also provided initial clues into the differing responses of the receptor upon binding structurally diverse molecules. researchgate.netnih.gov These computational approaches help in understanding the molecular interactions that underpin ligand binding and can guide the design of new derivatives with improved affinity and selectivity by defining the necessary pharmacophoric features. researchgate.netnih.gov

Cellular Functional Assays (excluding clinical or safety)

Pyrrolidine derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines. researchgate.netnih.gov Spiro[pyrrolidine-thiazolo-oxindoles] have shown biological activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. researchgate.net Another study evaluated pyrrolidine-derived compounds on the DLD-1 colon cancer cell line and the CCD-18CO normal fibroblast cell line, finding that the compounds exhibited antiproliferative effects. researchgate.net

A broad screening of oleanolic and ursonic acid derivatives, some incorporating nitrogen-containing heterocyclic modifications, was conducted against the NCI-60 panel of human cancer cell lines. mdpi.com One derivative, C2-[4-pyridinylidene]-oleanonic C28-morpholinyl amide, showed sub-micromolar potencies against 15 different tumor cell lines, with a particularly high activity against the HOP-92 non-small cell lung cancer line (GI₅₀ = 0.0347 μM). mdpi.com Another compound, C2-[3-pyridinylidene]-ursonic N-methyl-piperazinyl amide, displayed broad-spectrum inhibition with GI₅₀ values below 1 μM against 33 tumor cell lines. mdpi.com These results highlight the potential of pyrrolidine-containing scaffolds in the development of novel antiproliferative agents. researchgate.netmdpi.com

Table 2: Antiproliferative Activity of Representative Pyrrolidine Analogs and Related Compounds

Compound/Derivative TypeCell LineCancer TypeActivity (GI₅₀/IC₅₀, µM)Reference
4-(pyrrolidine-(16)-2,5-dione-1-yl) phenolHT-29ColonSignificant Activity (value not specified) researchgate.net
C2-[4-pyridinylidene]-oleanonic C28-morpholinyl amideHOP-92Non-Small Cell Lung0.0347 mdpi.com
C2-[4-pyridinylidene]-oleanonic C28-morpholinyl amidePC-3Prostate0.357 mdpi.com
C2-[4-pyridinylidene]-oleanonic C28-morpholinyl amideMCF7Breast0.509 mdpi.com
C2-[3-pyridinylidene]-ursonic N-methyl-piperazinyl amideLeukemia (various)Leukemia0.171 - 0.360 mdpi.com
C2-[3-pyridinylidene]-ursonic N-methyl-piperazinyl amidePC-3Prostate0.275 mdpi.com

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria like Pseudomonas aeruginosa to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.gov Inhibiting QS is a promising anti-virulence strategy that can attenuate bacterial pathogenicity without exerting selective pressure that leads to resistance. nih.gov

Derivatives based on a 2H-pyran-2-one scaffold have been designed and synthesized as potential QS inhibitors targeting the LasR transcriptional regulator in P. aeruginosa. nih.gov These compounds were evaluated for their ability to inhibit the binding of the natural ligand OdDHL to LasR. The most potent analog demonstrated strong in vitro inhibitory activity against biofilm formation and was found to down-regulate the expression of LasR-associated genes by 35-67%. nih.gov In silico modeling showed that the binding mode of this potent inhibitor was highly similar to that of the native ligand in the LasR active site. nih.gov This research illustrates the potential of developing small molecules, potentially including pyrrolidine derivatives, as anti-virulence agents that function by disrupting bacterial communication.

In Vitro and Preclinical In Vivo Pharmacodynamic Biomarker Studies

The chemical structure of this compound suggests potential for biological activity, as pyrrolidine rings are core components of numerous biologically active compounds, including some that act on the central nervous system. nih.govfrontiersin.orgnih.gov The inclusion of a cyclopropyl (B3062369) group is also a known strategy in drug design to enhance potency, metabolic stability, and other pharmacokinetic properties. nih.gov

Research on structurally related compounds, such as various substituted pyrrolidines, indicates a wide range of pharmacological activities. For instance, different series of pyrrolidine derivatives have been investigated as monoamine reuptake inhibitors and monoamine oxidase (MAO) inhibitors, which are relevant targets for neurological and psychiatric disorders. nih.govnih.gov Specifically, studies on 3,3-disubstituted pyrrolidine analogs have shown high potency against monoamine transporters. nih.gov Furthermore, certain chiral fluorinated pyrrolidine derivatives have been identified as potent and selective inhibitors of MAO-B. nih.gov

However, without direct experimental data for this compound, any discussion of its specific pharmacodynamic effects, such as receptor occupancy or downstream biomarker modulation, would be speculative. The generation of informative data tables, as requested, is not possible due to the absence of published research findings on this specific compound.

Future preclinical research would be necessary to elucidate the pharmacodynamic profile of this compound and its analogs. Such studies would typically involve:

In Vitro Binding Assays: To determine the affinity of the compound for a panel of biological targets, such as receptors, enzymes, and transporters.

In Vitro Functional Assays: To assess the functional activity of the compound at its identified targets (e.g., as an agonist, antagonist, or inhibitor).

Preclinical In Vivo Studies: In animal models to measure target engagement (e.g., via positron emission tomography) and to evaluate the modulation of relevant pharmacodynamic biomarkers in response to compound administration.

Until such studies are conducted and their results published, the preclinical pharmacodynamic profile of this compound remains uncharacterized.

Computational Chemistry and Theoretical Studies on 2 1 Methylcyclopropyl Pyrrolidine Systems

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a cornerstone of computational drug design, predicting the preferred orientation of a ligand when bound to a receptor. For pyrrolidine (B122466) derivatives, docking studies have been instrumental in understanding their binding modes within various protein targets. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. mdpi.commdpi.comresearchgate.netnih.gov

For instance, in the context of designing novel inhibitors, docking simulations can elucidate how the 2-(1-methylcyclopropyl)pyrrolidine scaffold fits into the active site of a target protein. researchgate.netnih.gov The analysis of these docked poses provides insights into the specific amino acid residues that form critical interactions with the ligand. youtube.comyoutube.com This information is invaluable for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to enhance its binding affinity and selectivity. nih.gov

Table 1: Key Molecular Docking Insights for Pyrrolidine Derivatives
Target ProteinKey Interacting ResiduesObserved InteractionsSignificance
Myeloid cell leukemia-1 (Mcl-1)Not explicitly stated for this compoundHydrogen bonds, Hydrophobic interactionsGuides the design of more potent Mcl-1 inhibitors. nih.gov
SARS-CoV-2 Main Protease (Mpro)ASN 142, GLY 143, GLU 166, GLN 189, SER 144, CYS 145Hydrogen bond acceptor with C=O of the ligand.Demonstrates potential antiviral activity. mdpi.com
Human Abl kinase domainNot explicitly stated for this compoundHydrogen bonds, Electrostatic Pi-Anion, Hydrophobic Pi-Alkyl interactionsSuggests potential as an antileukemic agent. researchgate.net
Epidermal Growth Factor Receptor (EGFR)Not explicitly stated for this compoundHigh binding affinity observed.Highlights potential as an anticancer agent. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. mdpi.comyoutube.com MD simulations of this compound systems can reveal the conformational changes that both the ligand and the protein undergo upon binding. nih.govsemanticscholar.org This is crucial for understanding the stability of the ligand-protein complex and the role of solvent molecules in the binding process. nih.gov

Conformational analysis, often coupled with MD simulations, explores the different spatial arrangements (conformers) of the this compound molecule. The high flexibility of the pyrrolidine ring allows for rapid conversions between different conformations. semanticscholar.org Understanding the preferred conformations in both the free and bound states is essential for designing ligands that can adopt the optimal geometry for receptor binding. The simulation time for such studies can range from nanoseconds to longer, depending on the complexity of the system and the processes being investigated. semanticscholar.org

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure, reactivity, and other properties of this compound. arabjchem.orgscirp.orgscispace.com Methods like Density Functional Theory (DFT) are employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.orgchemrxiv.org The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. chemrxiv.org

These calculations can also predict the effects of solvents on the molecule's properties and reactivity. researchgate.net For instance, the nucleophilic reactivity of the pyrrolidine ring can be significantly influenced by the surrounding solvent environment. researchgate.net By understanding these solvation effects, researchers can better predict the behavior of this compound in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For pyrrolidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.govbohrium.com

These models generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric, electrostatic) are favorable or unfavorable for activity. nih.gov This information provides a roadmap for designing new analogues of this compound with enhanced biological effects. The predictive power of these QSAR models is rigorously validated to ensure their reliability in guiding drug design efforts. nih.govnih.gov

Pharmacophore Model Development and Virtual Screening Strategies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. mdpi.comresearchgate.netresearchgate.net For this compound and its analogues, pharmacophore models can be developed based on the structures of known active compounds. nih.govmdpi.com These models typically include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. mdpi.commdpi.com

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophore's features. nih.govmdpi.comresearchgate.net This approach allows for the rapid identification of new potential lead compounds with diverse chemical scaffolds, which can then be subjected to further experimental testing. mdpi.com

De Novo Design of this compound Analogues

De novo design is a computational strategy that aims to create entirely new molecules with desired properties. This approach can be used to generate novel analogues of this compound that are optimized for binding to a specific target. By combining fragments or building blocks in a stepwise manner within the constraints of the target's active site, novel chemical entities can be designed from scratch.

Advanced Analytical Methodologies in Research and Development

Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC, SFC)

The separation of enantiomers and the assessment of chemical purity are critical steps in the development of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques widely employed for these purposes. chromatographyonline.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for the enantioselective analysis of pharmaceutical compounds. nih.gov The technique relies on chiral stationary phases (CSPs) that create a chiral environment, allowing for the differential interaction with enantiomers and thus their separation. researchgate.net For pyrrolidine-based structures, polysaccharide-based CSPs are particularly common. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. Method development in chiral HPLC can be a systematic process of screening different columns and mobile phases to find the optimal conditions for a given analyte.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a valuable alternative and often complementary technique to HPLC for chiral separations. researchgate.netafmps.be It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.be The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiencies compared to HPLC. researchgate.net For chiral separations in SFC, the same types of CSPs as in HPLC are often used. The mobile phase is typically modified with a small amount of an alcohol (e.g., methanol), and additives like amines or acids may be included to improve peak shape and resolution. SFC is considered a "greener" technology due to the reduced use of organic solvents. afmps.be The development of a generic chiral separation strategy in SFC can significantly speed up the method development process for novel compounds. afmps.be

TechniqueTypical Stationary PhaseTypical Mobile PhaseKey Advantages
Chiral HPLC Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Hexane/Isopropanol, Hexane/EthanolWell-established, versatile
Chiral SFC Polysaccharide-based, Cyclodextrin-basedSupercritical CO2 with alcohol modifier (e.g., Methanol)Fast analysis, reduced solvent consumption, high efficiency researchgate.netafmps.be

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry, IR, CD)

Once a compound is synthesized and purified, its chemical structure must be unequivocally confirmed. A combination of spectroscopic methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1H NMR, 13C NMR, and 2D-NMR experiments (like COSY, HSQC, and HMBC), are indispensable for elucidating the complex structures of molecules. mdpi.com For a molecule like 2-(1-Methylcyclopropyl)pyrrolidine, 1H NMR would provide information on the number and connectivity of protons, while 13C NMR would reveal the carbon skeleton. 2D-NMR experiments help to establish correlations between different atoms within the molecule, confirming the connectivity of the methylcyclopropyl and pyrrolidine (B122466) rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.govnih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which in turn confirms the elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information, for instance, by showing the loss of the methylcyclopropyl group or fragmentation of the pyrrolidine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (if it is a secondary amine) and C-H stretching from the alkyl and cyclopropyl (B3062369) groups.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral compound like this compound, the CD spectrum provides a unique fingerprint that can be used to distinguish between enantiomers and can also be used in conjunction with computational methods to help determine the absolute configuration. researchgate.net

TechniqueInformation Obtained
NMR (1H, 13C, 2D) Connectivity of atoms, chemical environment of nuclei mdpi.com
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern nih.govnih.gov
IR Spectroscopy Presence of functional groups researchgate.net
CD Spectroscopy Information on stereochemistry, distinction of enantiomers researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. researchgate.netmdpi.commdpi.com To perform this analysis, the compound must first be grown as a single crystal of sufficient quality. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density of the molecule. mdpi.com For a chiral compound like this compound, successful X-ray crystallographic analysis would provide unambiguous proof of the relative and absolute configuration of the stereocenters. researchgate.netresearchgate.net

Bioanalytical Method Development for In Vitro and Preclinical In Vivo Studies

For compounds that are candidates for further development, it is crucial to develop and validate bioanalytical methods to quantify the compound in biological matrices such as plasma, blood, or tissue homogenates. europa.eunih.gov These methods are essential for conducting preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. allucent.comcatapult.org.uknih.gov

The most common technique for bioanalysis of small molecules is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov The development of a robust LC-MS/MS method involves:

Sample Preparation: Developing a method to extract the analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. researchgate.net

Chromatographic Separation: Optimizing the HPLC or UHPLC conditions to separate the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: Optimizing the MS/MS parameters for sensitive and selective detection of the analyte. This typically involves using multiple reaction monitoring (MRM).

Method Validation: The method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, stability, and reliability. europa.eu

Preclinical pharmacokinetic studies use these validated bioanalytical methods to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models. nih.govnih.gov This information is critical for predicting the pharmacokinetic profile in humans and for selecting appropriate doses for further studies. allucent.comnih.gov

Applications As Research Probes and Chiral Building Blocks

Utilization in Asymmetric Organic Synthesis

The chiral pyrrolidine (B122466) ring is a cornerstone of modern asymmetric organocatalysis, famously exemplified by proline and its derivatives. nih.govmdpi.com These catalysts operate by forming transient enamines or iminium ions with carbonyl compounds, creating a chiral environment that directs the approach of electrophiles or nucleophiles to achieve high levels of stereoselectivity. nih.govnuph.edu.ua The substituent at the C2 position of the pyrrolidine ring plays a critical role in defining the steric environment of the transition state, thereby influencing the stereochemical outcome of the reaction.

While direct catalytic applications of 2-(1-methylcyclopropyl)pyrrolidine are not yet extensively documented, its structure is inherently suited for this purpose. The bulky and conformationally restricted 1-methylcyclopropyl group can be expected to create a well-defined chiral pocket, potentially leading to high levels of enantioselectivity in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions. nuph.edu.ua

Furthermore, as a chiral building block, enantiomerically pure this compound serves as a valuable synthon for the construction of more complex chiral molecules. nih.govmdpi.com The synthesis of libraries of chiral compounds, including those with cyclopropane (B1198618) rings, is a key activity in the search for new bioactive molecules. nih.govnih.gov The pyrrolidine nitrogen provides a convenient handle for further functionalization, while the cyclopropyl (B3062369) moiety introduces desirable properties such as metabolic stability and unique spatial interactions. The development of synthetic routes to access such substituted pyrrolidines, for instance through asymmetric 'clip-cycle' reactions or from the chiral pool, is an active area of research. mdpi.comwhiterose.ac.uk

Table 1: Potential Asymmetric Reactions Catalyzed by Pyrrolidine Derivatives This table is illustrative of reactions where a catalyst like this compound could be applied, based on the known reactivity of similar pyrrolidine-based organocatalysts.

Reaction Type Substrates Product Type Potential Advantage of 1-Methylcyclopropyl Group
Aldol Condensation Ketones/Aldehydes + Aldehydes β-Hydroxy Carbonyls Precise steric control of the transition state to enhance enantioselectivity.
Michael Addition Aldehydes/Ketones + α,β-Unsaturated Carbonyls 1,5-Dicarbonyl Compounds Formation of a well-defined chiral pocket to direct the conjugate addition. rsc.org
Mannich Reaction Aldehydes + Ketones + Amines β-Amino Carbonyls Steric hindrance guiding the facial selectivity of the enamine attack on the imine. nuph.edu.ua

| Diels-Alder Reaction | Dienes + Dienophiles | Cyclohexene Derivatives | Influencing the endo/exo selectivity and enantioselectivity through a defined chiral environment. nih.gov |

Development of Chemical Biology Tools (e.g., Fluorescent/Radiolabeled Probes)

Chemical biology relies on molecular probes to visualize and perturb biological processes in living systems. Fluorescent and radiolabeled probes are indispensable tools that must be carefully designed to interact with specific targets while possessing appropriate properties for detection. The pyrrolidine scaffold has been successfully incorporated into fluorescent probes, for example, in sensors for metal ions like Al³⁺. nih.govrsc.org

The development of fluorogenic reactions, where non-fluorescent precursors react to form a fluorescent product upon a specific stimulus, is a powerful strategy for live-cell imaging with a high signal-to-noise ratio. nih.gov While there are no specific reports of this compound being used in a probe, its structural features are relevant to probe design. The lipophilic and three-dimensional nature of the methylcyclopropyl group can influence the probe's solubility, cell permeability, and binding interactions with its biological target.

For instance, a probe's design could involve tethering a fluorophore (like a naphthalimide or coumarin) to the pyrrolidine nitrogen. rsc.orgrsc.org The 2-(1-methylcyclopropyl) moiety would then function as a key recognition element, directing the probe to a specific protein binding pocket. In radiolabeling, isotopes such as ¹¹C, ¹⁸F, or ³H could be incorporated into the methylcyclopropyl group or the pyrrolidine ring to create tracers for positron emission tomography (PET) or other imaging modalities, enabling the non-invasive study of biological pathways and drug distribution.

Contribution to Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has become a powerful engine for lead generation in the pharmaceutical industry. This approach screens small, low-molecular-weight compounds ("fragments") that typically exhibit weak binding but do so efficiently. A significant evolution in FBDD is the increasing focus on three-dimensional (3D) fragments, which offer better exploration of the complex topology of protein binding sites compared to flat, aromatic molecules. nih.govnih.gov

The this compound motif is an archetypal 3D fragment. The pyrrolidine ring provides vectors for synthetic elaboration, while the sp³-rich cyclopropyl group imparts a high degree of three-dimensionality. nih.gov Research groups have focused on designing and synthesizing libraries of substituted pyrrolidine and piperidine (B6355638) fragments specifically to populate under-represented areas of 3D chemical space. nih.govwhiterose.ac.ukresearchgate.net The quality of a fragment's 3D character is often assessed using principal moments of inertia (PMI) analysis, which plots the shape of molecules on a scale from rod-like to disc-like to spherical. Fragments containing motifs like this compound are desirable as they tend to have high sphericity and occupy the upper regions of a PMI plot, indicating significant 3D shape. nih.govnih.gov

The synthesis of libraries containing such fragments often relies on robust chemical methods that can generate diverse stereoisomers, allowing for a comprehensive exploration of how the fragment's shape influences binding. nih.govwhiterose.ac.uk The this compound scaffold, with its defined stereochemistry and 3D nature, is an ideal candidate for inclusion in these advanced fragment libraries aimed at tackling challenging biological targets. whiterose.ac.uk

Table 2: Physicochemical Properties Relevant to Fragment-Based Drug Discovery This table provides a conceptual comparison of how a fragment like this compound might compare to a traditional flat fragment.

Property Typical 2D Fragment (e.g., Aniline) 3D Fragment (e.g., this compound) Implication in FBDD
Fraction of sp³ Carbons (Fsp³) Low High Improved solubility, reduced promiscuity, novel intellectual property. nih.gov
3D Shape (PMI) Low (Disc-like) High (Spherical/Globular) Better matching for complex, non-flat protein binding sites. nih.govnih.gov
Solubility Often poor due to planarity and crystal packing Generally improved due to disruption of crystal packing Higher quality hits from screening campaigns. nih.gov

| Synthetic Elaboration | Vectors in a single plane | Vectors in multiple directions (3D space) | More opportunities for growing the fragment into a potent lead. nih.gov |

Role in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are critical strategies in medicinal chemistry used to discover novel chemotypes with improved properties, such as enhanced potency, better metabolic stability, or new intellectual property. nih.govniper.gov.inchemrxiv.org A bioisostere is a substituent or group that has chemical or physical similarities to another, producing broadly similar biological properties. The 1-methylcyclopropyl group is increasingly recognized as an effective bioisostere for other common chemical motifs. nih.govdomainex.co.uk

Specifically, the cyclopropyl group is often used as a replacement for a gem-dimethyl group or a tert-butyl group. nih.govenamine.netenamine.net While sterically similar, the cyclopropyl ring is more rigid and has unique electronic properties. Replacing a metabolically susceptible tert-butyl group with a 1-methylcyclopropyl moiety can block oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile. nih.gov

Furthermore, the cyclopropyl group can serve as a non-aromatic bioisostere for a phenyl ring. nih.gov This strategy, known as a "get-out-of-the-plane" move, increases the Fsp³ character of a molecule, which often leads to improved solubility and reduced off-target toxicity associated with flat, hydrophobic aromatic systems. In the context of this compound, this entire motif could be used in a scaffold hop to replace a different core, such as a substituted piperidine, to alter the molecule's conformational profile and interaction with a target protein. nih.govnih.gov The unique combination of the pyrrolidine ring and the 3D cyclopropyl substituent makes this compound a powerful tool for chemists aiming to intelligently navigate chemical space and optimize drug-like properties. niper.gov.in

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable methods for synthesizing 2-(1-methylcyclopropyl)pyrrolidine and its derivatives is a primary area for future research. While classical synthetic routes to pyrrolidines exist, the focus is shifting towards greener and more versatile approaches. nih.gov Modern synthetic strategies that could be applied and optimized for this specific target include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields in the synthesis of pyrrolidine-based compounds. nih.gov Applying MAOS to the key bond-forming steps in the synthesis of this compound could lead to more efficient and environmentally friendly protocols.

Flow Chemistry: Photochemical reactions conducted in flow reactors offer precise control over reaction parameters and can enable transformations that are difficult to achieve using traditional batch methods. researchgate.net The intramolecular [2+2] cycloaddition, a key step in forming complex bicyclic pyrrolidine (B122466) analogues, could be adapted for the synthesis of novel derivatives of this compound. researchgate.net

Catalytic Hydrogenation: Asymmetric hydrogenation of pyrroline (B1223166) precursors using platinum-based catalysts is a known method for producing optically enriched pyrrolidines. Further research into more selective and active catalysts could provide stereocontrolled access to specific enantiomers of this compound, which is crucial for pharmacological applications.

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step. scitechdaily.com Designing a novel MCR that incorporates the 1-methylcyclopropyl motif could provide rapid access to a library of diverse pyrrolidine structures for screening.

Future synthetic work should also focus on the use of renewable starting materials and minimizing the use of hazardous reagents and solvents, aligning with the principles of green chemistry. nih.gov

Diversification of the this compound Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.govontosight.ai The diversification of the this compound structure is a key strategy for exploring its potential in drug discovery. This can be achieved through several approaches:

Substitution on the Pyrrolidine Ring: The introduction of various functional groups at different positions on the pyrrolidine ring can significantly impact the molecule's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have shown that the stereochemistry and nature of these substituents are critical for target engagement. nih.gov

Modification of the Cyclopropyl (B3062369) Group: Altering the substitution pattern on the cyclopropyl ring or replacing it with other small, strained ring systems could lead to analogues with improved properties such as enhanced metabolic stability or target affinity.

Bioisosteric Replacement: The this compound core can be considered a bioisostere of other known pharmacophores. For example, bicyclic analogues like 2-azabicyclo[2.1.1]hexanes have been investigated as conformationally constrained pyrrolidine equivalents, often leading to improved water solubility and reduced lipophilicity. researchgate.net

Synthesis of Fused Heterocyclic Systems: The pyrrolidine ring can serve as a building block for the construction of more complex, fused heterocyclic systems. nih.gov Such structures could exhibit novel pharmacological profiles.

The goal of this diversification is to generate a library of compounds for biological screening, which can help in identifying new therapeutic leads.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Predictive Modeling: AI and ML algorithms can be trained on existing chemical data to predict the properties of new molecules, including their biological activity, toxicity, and pharmacokinetic profiles. mdpi.com This can help in prioritizing the synthesis of the most promising analogues of this compound.

Computer-Aided Synthesis Planning (CASP): AI-powered tools can assist chemists in designing efficient synthetic routes to target molecules. nih.gov By analyzing vast databases of chemical reactions, these programs can suggest novel and effective synthetic pathways.

Reaction Optimization: Machine learning models can be used to optimize reaction conditions, leading to higher yields and purity. chemrxiv.org This is particularly useful for complex multi-step syntheses.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. mdpi.com These models could be used to generate novel pyrrolidine derivatives with potentially enhanced therapeutic efficacy.

Development of Advanced Pharmacological Research Tools

Beyond its direct therapeutic potential, this compound and its derivatives can be developed into advanced tools for pharmacological research. The pyrrolidine scaffold is present in molecules with known neuropharmacological activities, and its derivatives have been explored for their effects on neurotransmitter systems. ontosight.ai This suggests that appropriately modified versions of this compound could be valuable as:

Molecular Probes: By incorporating fluorescent tags or radioactive isotopes, derivatives of this compound can be used to visualize and study the distribution and function of specific receptors or enzymes in the brain and other tissues.

Pharmacological Modulators: Analogues can be designed to selectively interact with specific biological targets, allowing researchers to probe the function of these targets in health and disease. nih.gov

Building Blocks for Complex Molecules: The chiral nature of many pyrrolidine derivatives makes them valuable starting materials for the synthesis of more complex, pharmacologically active natural products and their analogues. nih.gov

The development of such tools would not only advance our understanding of fundamental biological processes but also aid in the discovery of new therapeutic strategies.

Potential in Materials Science or Catalysis

While the primary focus of research on pyrrolidine derivatives has been in medicinal chemistry, there are emerging opportunities in other fields such as materials science and catalysis.

Polymer Chemistry: The pyrrolidine ring, with its ability to be functionalized, can be incorporated into polymer backbones or used as a cross-linking agent. This could lead to the development of new materials with unique properties, such as enhanced thermal stability or specific recognition capabilities. The 1-methylcyclopropyl group could impart interesting conformational constraints on the resulting polymer chains.

Catalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. The specific stereochemistry of this compound could be exploited to develop new catalysts for stereoselective transformations. The development of such catalysts is a significant area of research in modern organic chemistry.

Further exploration of these non-medical applications could reveal new and valuable uses for the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Methylcyclopropyl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves cross-coupling reactions between pyrrolidine derivatives and cyclopropane-containing precursors. For example, [3+2] dipolar cycloaddition of azomethine ylides with activated alkenes has been used for pyrrolidine ring formation . Optimization may include varying catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity to enhance yield. Characterization via NMR and LC-MS is critical to confirm structural integrity and purity.

Q. How should researchers characterize the stereochemistry and stability of this compound under experimental conditions?

  • Methodological Answer : Chiral HPLC or X-ray crystallography (as demonstrated in studies of structurally similar pyrrolidines ) can resolve stereochemistry. Stability studies should assess degradation under varying pH, temperature, and light exposure using accelerated stability protocols. For example, storage at 2–8°C in inert atmospheres is recommended to prevent cyclopropane ring opening .

Q. What analytical techniques are essential for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred for high sensitivity. Calibration curves using deuterated internal standards (e.g., d₃-labeled analogs) improve accuracy. For polar metabolites, HILIC chromatography coupled with tandem mass spectrometry enhances separation .

Advanced Research Questions

Q. How do structural modifications to the cyclopropane or pyrrolidine moieties influence bioactivity and target selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution (e.g., fluorination at the cyclopropane or pyrrolidine nitrogen) followed by in vitro assays. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like GPCRs or enzymes. For example, methylcyclopropyl groups may enhance metabolic stability by steric hindrance .

Q. What strategies address contradictions in reported reactivity or stability data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or trace impurities. Reproduce experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate via independent methods (e.g., DSC for thermal stability ). Meta-analyses of literature data can identify trends, such as cyclopropane ring strain influencing reactivity .

Q. How can computational modeling (DFT, MD) guide the design of this compound-based inhibitors?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic attack. Molecular dynamics (MD) simulations model interactions with biological targets (e.g., protein-ligand binding kinetics). For instance, studies on pyrrolidine corrosion inhibitors demonstrate how electron-donating groups enhance adsorption .

Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can improve enantiomeric excess (ee). Recent advances in decarboxylative heteroarylation of proline derivatives offer enantiomerically pure products .

Key Considerations for Researchers

  • Avoid Commercial Sources : Prioritize synthesis in-house or via academic collaborators to ensure purity and reproducibility.
  • Data Validation : Cross-reference computational predictions with experimental results (e.g., DFT vs. crystallography ).
  • Safety : Cyclopropane derivatives may exhibit unexpected reactivity; conduct hazard assessments using tools like EPA DSSTox .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.